molecular formula C8H17NO7 B13842487 D-Fructose, 1-amino-1-deoxy-, acetate (ester) CAS No. 54990-71-5

D-Fructose, 1-amino-1-deoxy-, acetate (ester)

Cat. No.: B13842487
CAS No.: 54990-71-5
M. Wt: 239.22 g/mol
InChI Key: MJTNICQSTIRWQM-RWOHWRPJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-fructose Acetate can be synthesized through the reaction of D-glucose with ammonia, followed by acetylation. The process involves the formation of a Schiff base intermediate, which undergoes an Amadori rearrangement to yield the desired product . The reaction conditions typically include:

    Temperature: Moderate heating (around 60-80°C)

    Catalysts: Acidic or basic catalysts to facilitate the rearrangement

    Solvents: Aqueous or organic solvents depending on the specific reaction setup

Industrial Production Methods: Industrial production of 1-Amino-1-deoxy-D-fructose Acetate often involves large-scale fermentation processes where microorganisms are used to convert glucose into the desired compound. This method is preferred for its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-1-deoxy-D-fructose Acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, and other polar solvents

Major Products:

Scientific Research Applications

1-Amino-1-deoxy-D-fructose Acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in studying glycation processes and their effects on proteins.

    Medicine: Investigated for its potential in developing therapeutic agents for diabetes and other metabolic disorders.

    Industry: Utilized in the production of food additives and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-1-deoxy-D-fructose Acetate involves its participation in glycation reactions. It reacts with proteins to form fructosamines, which can further undergo oxidation to produce advanced glycation end products (AGEs). These AGEs are implicated in various pathological conditions, including diabetes and aging . The molecular targets include amino groups on proteins, and the pathways involve the Maillard reaction and subsequent oxidative processes .

Comparison with Similar Compounds

Uniqueness: 1-Amino-1-deoxy-D-fructose Acetate is unique due to its specific formation through the Maillard reaction and its distinct role in glycation processes. Its ability to form stable Schiff bases and undergo Amadori rearrangement sets it apart from other similar compounds .

Properties

CAS No.

54990-71-5

Molecular Formula

C8H17NO7

Molecular Weight

239.22 g/mol

IUPAC Name

acetic acid;(3S,4R,5R)-1-amino-3,4,5,6-tetrahydroxyhexan-2-one

InChI

InChI=1S/C6H13NO5.C2H4O2/c7-1-3(9)5(11)6(12)4(10)2-8;1-2(3)4/h4-6,8,10-12H,1-2,7H2;1H3,(H,3,4)/t4-,5-,6-;/m1./s1

InChI Key

MJTNICQSTIRWQM-RWOHWRPJSA-N

Isomeric SMILES

CC(=O)O.C([C@H]([C@H]([C@@H](C(=O)CN)O)O)O)O

Canonical SMILES

CC(=O)O.C(C(C(C(C(=O)CN)O)O)O)O

Origin of Product

United States

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